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molecular formula C13H17NO B8471734 1-(2-Aminoethylidene)-7-methoxy-1,2,3,4-tetrahydronaphthalene

1-(2-Aminoethylidene)-7-methoxy-1,2,3,4-tetrahydronaphthalene

Cat. No. B8471734
M. Wt: 203.28 g/mol
InChI Key: MWEUQVRSDPFXDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06235789B1

Procedure details

To a solution of (Z)-(1,2,3,4-tetrahydro-7-methoxy-1-naphthylidene)acetonitrile produced in Reference Example 2 (1.84 g, 9.23 mmol) in ethanol (10 ml) were added a saturated ammonia/ethanol solution (5 ml) and Raney cobalt (ODHT-60, 1.8 g). The mixture was stirred for 3 hours at room temperature under hydrogen atmosphere (about 4 kgf/cm2). The Raney cobalt was filtered off, then the solvent was distilled off to give the above-titled compound (a mixture of isomers) (yield 1.46 g, 78%, oil). This compound was used in the subsequent reaction without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 2
Quantity
1.84 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][CH2:9]/[C:10]/2=[CH:13]/[C:14]#[N:15])=[CH:5][CH:4]=1.N.C(O)C>C(O)C.[Co]>[NH2:15][CH2:14][CH:13]=[C:10]1[C:11]2[C:6](=[CH:5][CH:4]=[C:3]([O:2][CH3:1])[CH:12]=2)[CH2:7][CH2:8][CH2:9]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C2CCC/C(/C2=C1)=C/C#N
Step Two
Name
Example 2
Quantity
1.84 g
Type
reactant
Smiles
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
N.C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Co]
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 hours at room temperature under hydrogen atmosphere (about 4 kgf/cm2)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The Raney cobalt was filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NCC=C1CCCC2=CC=C(C=C12)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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